molecular formula C11H8F3NO B13710334 2-[4-(Trifluoromethoxy)phenyl]pyrrole

2-[4-(Trifluoromethoxy)phenyl]pyrrole

Cat. No.: B13710334
M. Wt: 227.18 g/mol
InChI Key: BFCYFTGJBKCBND-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(trifluoromethoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction proceeds efficiently, yielding the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl ring.

Scientific Research Applications

2-[4-(Trifluoromethoxy)phenyl]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethoxy)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8F3NO

Molecular Weight

227.18 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]-1H-pyrrole

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H

InChI Key

BFCYFTGJBKCBND-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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